Tyr-Pro-Phe

説明

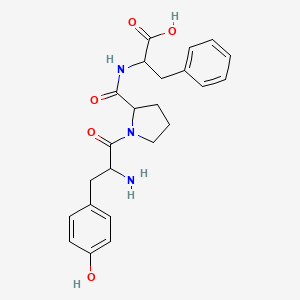

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWNNJFKNDKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405408 | |

| Record name | Tyr-Pro-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72122-59-9 | |

| Record name | Tyr-Pro-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of Tyr Pro Phe and Analogues

Chemical Synthesis Methodologies

Chemical synthesis provides robust and versatile platforms for the production of Tyr-Pro-Phe and its analogues. Both solid-phase and solution-phase techniques are employed, each offering distinct advantages.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing this compound and its analogues due to its efficiency and amenability to automation. unpatti.ac.id This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. unpatti.ac.id

The two primary SPPS strategies are Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. The Fmoc/tBu strategy is widely used for its milder deprotection conditions. researchgate.net In a typical Fmoc-based synthesis of a this compound sequence, the C-terminal amino acid, Phenylalanine (Phe), is first anchored to a resin, such as a Wang or 2-chlorotrityl chloride resin. researchgate.netvulcanchem.comeurekalert.org The synthesis proceeds with the sequential coupling of Fmoc-Pro-OH and Fmoc-Tyr(tBu)-OH. vulcanchem.com Each coupling step is facilitated by activating agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (B91526) (HBTU) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt). researchgate.netvulcanchem.com The Fmoc protecting group is removed at each step using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). researchgate.net The tert-butyl (tBu) group on the tyrosine side chain prevents unwanted side reactions and is removed during the final cleavage step. researchgate.net

The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). researchgate.net Purification of the crude peptide is then performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

| Reagent/Component | Purpose in Fmoc-based SPPS of this compound |

| Resin (e.g., Wang, 2-Cl-Trt-Cl) | Solid support for peptide chain elongation. |

| Fmoc-Amino Acids | Building blocks with temporary N-terminal protection. |

| Coupling Reagents (e.g., HBTU, DIC) | Activate the carboxylic acid of the incoming amino acid for amide bond formation. |

| Additives (e.g., HOBt) | Suppress side reactions and improve coupling efficiency. |

| Piperidine/DMF | Reagent for the removal of the Fmoc protecting group. |

| TFA Cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

| RP-HPLC | Purification of the final peptide product. |

Solution-Phase Synthetic Protocols

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis or for specific peptide segments. acs.orgsci-hub.ru In this approach, the peptide is synthesized in a homogenous solution, with purification of intermediates at each step.

A common strategy involves the coupling of dipeptide or tripeptide fragments. For instance, the synthesis of a this compound analogue could involve the initial chemical synthesis of the dipeptide Boc-Tyr-Pro-OH using the mixed carbonic anhydride (B1165640) method. researchgate.netrsc.org This dipeptide can then be coupled with a C-terminal amino acid or peptide fragment, such as Phe-NH2, in solution. nih.gov Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with HOBt are frequently used to facilitate the formation of the peptide bond. sci-hub.ru Purification after each coupling step is typically achieved by extraction and crystallization. While this method requires careful control of reaction conditions to avoid racemization, it can be highly efficient for specific synthetic routes. sci-hub.ruresearchgate.net

Enzymatic Synthesis Routes for this compound Containing Peptides

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for peptide bond formation. Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize peptides under specific, thermodynamically controlled conditions. nih.gov

For peptides containing the this compound sequence, enzymes like chymotrypsin (B1334515) and dipeptidyl aminopeptidase (B13392206) IV (DP IV) have been utilized. acs.orgmdpi.comnih.gov Chymotrypsin shows a strong preference for cleaving peptide bonds on the carboxyl side of aromatic amino acids like tyrosine and phenylalanine, making it a suitable catalyst for synthesizing peptide fragments containing these residues. mdpi.com For example, α-chymotrypsin can catalyze the synthesis of dipeptides from N-acetyl-L-tyrosine ethyl ester and other amino acid amides. mdpi.com The reaction equilibrium can be shifted towards synthesis by using organic cosolvents, biphasic systems, or by in situ product removal. nih.govacs.org

In one study, the tetrapeptide morphiceptin (B1676752) (this compound-Pro-NH2) was synthesized with a 40% yield using DP IV from Aspergillus oryzae. acs.orgnih.gov The reaction involved incubating Tyr-Pro-OEt with Phe-Pro-NH2 in the presence of the enzyme in a solvent system containing ethylene (B1197577) glycol. acs.orgnih.gov A key advantage of this enzymatic approach is that it often does not require the protection of amino acid side chains. acs.orgnih.gov Similarly, solvent-tolerant proteases have been used to synthesize the endomorphin-2 precursor, Boc-Tyr-Pro-Phe-Phe-NH2, with high yields by coupling Boc-Tyr-Pro-OH and Phe-Phe-NH2 in an organic-aqueous biphasic system. nih.gov

Design and Preparation of Structural Analogues

The modification of the this compound sequence through the incorporation of non-standard amino acids is a key strategy for studying its structure-activity relationships and improving its pharmacological properties.

Stereoisomeric Modifications (e.g., D-amino acid incorporation)

The incorporation of D-amino acids in place of their natural L-counterparts can have profound effects on the peptide's conformation and biological activity. The synthesis of stereoisomeric analogues of peptides like endomorphin-2 (this compound-Phe-NH2), which contains the this compound motif, is readily achieved using SPPS. nih.gov By simply using the desired Fmoc-protected D-amino acid during the coupling cycle, analogues containing D-Tyr, D-Pro, or D-Phe can be prepared. For example, the synthesis of an analogue containing D-Leu is accomplished by incorporating Fmoc-D-Leu-OH at the appropriate step in the SPPS protocol. These modifications can alter the peptide's susceptibility to enzymatic degradation and its receptor binding profile.

Non-Canonical Amino Acid Incorporations (e.g., pseudoprolines, didehydro-phenylalanine)

The introduction of non-canonical amino acids provides a powerful tool for constraining peptide conformation and exploring novel chemical space.

Pseudoprolines (ΨPro) are dipeptide mimetics that can be inserted into a peptide sequence to induce a specific cis-amide bond conformation. nih.govacs.orgresearchgate.net Analogues of endomorphin-2 have been synthesized where the proline at position 2 is replaced by a pseudoproline, such as (4R)-thiazolidine-4-carboxylic acid (Cys[Ψ(R1,R2)pro]) or (4S)-oxazolidine-4-carboxylic acid (Ser[Ψ(R1,R2)pro]). nih.govacs.orgresearchgate.net The synthesis of these analogues follows standard peptide synthesis protocols, with the pseudoproline dipeptide unit being incorporated as a single building block. Dimethylated pseudoprolines are particularly effective at forcing the preceding Tyr-Xaa peptide bond into a cis conformation. nih.govacs.orgresearchgate.net

Didehydro-phenylalanine (ΔPhe) is an unsaturated amino acid that introduces conformational constraints into the peptide backbone. nih.govacs.orgnih.gov The synthesis of this compound analogues containing (Z)-α,β-didehydrophenylalanine (ΔZPhe) has been reported. nih.govacs.orgnih.gov These analogues, such as Tyr-Pro-ΔZPhe-Phe-NH2, are typically synthesized using a combination of solution-phase and solid-phase methods. nih.gov The ΔZPhe residue can be introduced via an azlactonization-dehydration reaction on a dipeptide or tripeptide unit containing a β-hydroxy-phenylalanine precursor. nih.gov

| Modification | Example Amino Acid | Synthetic Approach | Key Finding/Purpose |

| Stereoisomeric | D-Leucine (D-Leu) | Standard Fmoc-SPPS using Fmoc-D-Leu-OH. | Alters conformation and can increase resistance to enzymatic degradation. |

| Pseudoproline | (4R)-thiazolidine-4-carboxylic acid | Incorporated as a dipeptide unit in SPPS. nih.govacs.org | Induces a cis conformation in the preceding peptide bond. nih.govacs.orgresearchgate.net |

| Didehydro-amino acid | (Z)-α,β-didehydrophenylalanine (ΔZPhe) | Azlactonization-dehydration of a β-hydroxy-Phe precursor. nih.gov | Introduces conformational constraints to the peptide backbone. nih.govacs.org |

Backbone and Side Chain Modifications

The exploration of this compound and its analogues has been significantly advanced by systematic modifications to the peptide backbone and amino acid side chains. These alterations are primarily aimed at enhancing metabolic stability, receptor affinity and selectivity, and other pharmacological properties.

A common strategy involves the incorporation of unnatural amino acids. For instance, in analogues of morphiceptin (this compound-Pro-NH₂), the introduction of β²- or β³-amino acids at positions 2 or 3 has been investigated. researchgate.net These modifications alter the peptide backbone's conformational properties. Similarly, analogues of endomorphin-2 (EM-2, this compound-Phe-NH₂) have been synthesized by replacing the native Phe residues at positions 3 and 4 with various β-homologue residues. nih.gov Another backbone modification involves the introduction of α,β-didehydro-amino acids. The synthesis of endomorphin-2 analogues with (Z)-α,β-didehydro-phenylalanine (ΔZPhe) has shown that modifying the Phe³ position can lead to unfavorable conformations, whereas modification at the Phe⁴ position can result in a ligand that retains high affinity and activity. nih.gov

Side chain modifications are also a crucial aspect of derivatization. Replacing Tyrosine¹ with 2',6'-dimethyltyrosine (Dmt) in morphiceptin analogues has been shown to produce enzymatically stable compounds with mixed opioid receptor affinity profiles. researchgate.net N-methylation of the Phe³ residue in cyclic β-casomorphin-5 analogues was found to decrease potency. nih.gov In the context of developing stable tracers for research, side chains are modified for isotopic labeling. The synthesis of tritiated neuropeptides like endomorphin analogues often involves the use of precursors containing halogenated amino acids, such as p-iodo-phenylalanine, which are later subjected to catalytic dehalogenation with tritium (B154650) gas. arkat-usa.org Another labeling strategy involves the C-terminal modification of β-casomorphin-5 (this compound-Pro-Gly) with [1-¹³C]Gly-d₂, creating a probe with a long spin-lattice relaxation time (T1) suitable for DNP NMR studies. chemrxiv.org

These modifications highlight the sensitivity of the peptide's biological activity to its primary structure and the spatial orientation of its constituent groups. nih.govnih.gov

Table 1: Examples of Backbone and Side Chain Modified this compound Analogues

| Parent Peptide | Modified Analogue Sequence/Description | Modification Type | Key Research Finding | Reference |

|---|---|---|---|---|

| Morphiceptin (this compound-Pro-NH₂) | Dmt-D-Ala-(R)-β²-1-Nal-Pro-NH₂ | Backbone (β²-amino acid) & Side Chain (Dmt substitution) | Resulted in an enzymatically stable analogue with a mixed opioid receptor affinity profile and a strong peripheral antinociceptive effect. | researchgate.net |

| Endomorphin-2 (this compound-Phe-NH₂) | This compound-ΔZPhe-NH₂ | Backbone (didehydro-amino acid) | Maintained high µ-receptor affinity and selectivity, comparable to the native peptide. | nih.gov |

| Endomorphin-2 (this compound-Phe-NH₂) | Tyr-Pro-ΔZPhe-Phe-NH₂ | Backbone (didehydro-amino acid) | Demonstrated that modification at position 3 resulted in a conformation unfavorable for receptor interaction. | nih.gov |

| Endomorphin-2 (this compound-Phe-NH₂) | Analogues with β-homologues at Phe³ and Phe⁴ | Backbone (β-amino acids) | Multiple modifications generated analogues with high nanomolar affinity toward the μ-receptor and appreciable μ/δ selectivity. | nih.gov |

| Endomorphin-2 (this compound-Phe-NH₂) | Tritiated analogues using p-iodo-phenylalanine precursors | Side Chain (Isotopic Labeling) | A method for synthesizing high specific radioactivity tracers for use in metabolic pathway and receptor binding assays. | arkat-usa.org |

| β-Casomorphin-5 (this compound-Pro-Gly) | This compound-Pro-[1-¹³C]Gly-d₂ | Side Chain (Isotopic Labeling) | Developed a DNP NMR molecular probe with a long T1 relaxation time, enabling in vivo detection of enzymatic conversions. | chemrxiv.org |

Cyclic Peptide Analogues

Cyclization is a powerful strategy to constrain the conformation of peptides like this compound, which can lead to enhanced receptor affinity, selectivity, and metabolic stability. Various macrocyclization strategies have been employed, including head-to-tail, side-chain-to-tail, and backbone cyclization. frontiersin.orgmdpi.com

Head-to-tail cyclization, forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group, is a common approach. For example, cyclic pentapeptides such as [Cyclo-(Leu-Tyr-Pro-Phe-Ala)] have been synthesized using solid-phase methods followed by macrolactamization in solution. sid.ir The synthesis of cherimolacyclopeptide E involved a head-to-tail macrolactamization between Tyr and Pro residues. mdpi.com

Side-chain-to-tail cyclization has been used to create analogues of β-casomorphin-5 (H-Tyr-Pro-Phe-Pro-Gly-OH). In these analogues, the Pro² residue was substituted with α,ω-diamino acids like D-lysine or D-ornithine, and the side-chain ω-amino group was cyclized to the C-terminal carboxyl group. nih.gov This strategy produced compounds with high opioid receptor affinity. nih.gov

A more recent innovation is backbone cyclization, which avoids modifying the pharmacophoric side chains. frontiersin.org This has been applied to transform the linear peptide Tyr-Arg-Phe-Sar (TAPS) into active backbone-cyclic analogues. The strategy involved replacing an N-alkylated residue (sarcosine) with a glycine (B1666218) building unit containing a functionalized alkyl chain and alkylating the α-nitrogen of another residue (D-Arginine). These two new anchor points on the backbone were then linked, for example, through a urea (B33335) bridge. This method allows for the creation of libraries of conformationally diverse peptides while preserving the original side chains crucial for biological activity. frontiersin.org Similarly, cyclic analogues of endomorphin-2 have been developed, such as Tyr-c²⁵[D-Lys-Phe-Phe-Gly], where cyclization between the D-Lys side chain and the C-terminus constrains the peptide into a conformation favorable for receptor binding and enhances stability against degradation. nih.gov

The choice of cyclization strategy is critical and depends on the peptide sequence, desired ring size, and intended structural constraints. sid.ir

Table 2: Examples of Cyclic this compound Analogues

| Parent Peptide/Sequence Family | Cyclic Analogue Structure | Cyclization Strategy | Key Research Finding | Reference |

|---|---|---|---|---|

| β-Casomorphin-5 (H-Tyr-Pro-Phe-Pro-Gly-OH) | H-Tyr-c[D-Lys-Phe-Pro-Gly] | Side-chain-to-tail | Substitution of Pro² with D-Lys and cyclization to the C-terminus resulted in high opioid receptor affinity with a preference for μ receptors. | nih.gov |

| Tyr-Arg-Phe-Sar (TAPS) | Backbone-cyclic TAPS analogues | Backbone cyclization (Urea bridge) | Transformed the linear peptide into an active cyclic peptide with improved drug-like properties without altering the active side chains. | frontiersin.org |

| Longicalycinin A Analogue | Cyclo-(Leu-Tyr-Pro-Phe-Ala) | Head-to-tail | Successfully synthesized via solid-phase methodology and macrocyclization. | sid.ir |

| Endomorphin-2 (this compound-Phe-NH₂) | Tyr-c²⁵[D-Lys-Phe-Phe-Gly] | Side-chain-to-tail | Analogue exhibited high binding affinity and was significantly more stable against enzymatic degradation than the linear parent peptide. | nih.gov |

| Cherimolacyclopeptide E | Cyclo-(Pro-Phe-Phe-Ala-Trp-Tyr) | Head-to-tail | Synthesized via macrolactamization between the C-terminal Tyr and N-terminal Pro residues. | mdpi.com |

Compound Index

Conformational Analysis and Structural Characterization

Spectroscopic Investigations

Spectroscopic methods provide powerful tools for examining the conformational preferences of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) offer detailed insights into the peptide's average structure, flexibility, and the influence of its environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nih.govresearchgate.net It provides data on bond connectivities, dihedral angles, and the spatial proximity of atoms, which together define the peptide's conformation.

A key feature of peptides containing a proline residue, such as Tyr-Pro-Phe, is the cis-trans isomerization of the X-Pro peptide bond (in this case, the Tyr-Pro bond). researchgate.netcapes.gov.br NMR is uniquely suited to observe and quantify the populations of both isomers, as they give rise to distinct sets of signals in the NMR spectrum. researchgate.netnih.gov For endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂), a related peptide, the population of the trans isomer is approximately 75%, while the cis isomer accounts for the remaining 25% in solution. capes.gov.brnih.gov In the cis configuration, a compact, sandwich-like conformation is observed where the Tyr aromatic ring packs against the proline ring. capes.gov.br Conversely, the trans configuration tends to adopt a more extended conformation. capes.gov.br

The analysis of coupling constants, particularly the ³J(NC) coupling, can help distinguish between different secondary structures like α-helices and β-pleated sheets. nih.govpnas.org Furthermore, Nuclear Overhauser Effect (NOE) experiments, which detect protons that are close in space (typically <5 Å), are crucial for establishing long-range distance constraints that define the peptide's fold. nih.gov In a study of a cyclic this compound derivative, a rigid conformation was identified where the proline residue was flanked by the tyrosine and phenylalanine side chains in a sandwich-like arrangement. rsc.org The temperature dependence of amide proton chemical shifts also provides valuable information about which protons are involved in stable intramolecular hydrogen bonds, a key feature of defined secondary structures like β-turns. pnas.org

| NMR Parameter | Structural Information Derived | Relevance to this compound |

|---|---|---|

| Chemical Shifts (¹H, ¹³C) | Provides information on the local electronic environment and secondary structure. illinois.edu | Distinct shifts for cis and trans isomers of the Tyr-Pro bond. researchgate.net |

| ³J Coupling Constants | Helps determine backbone dihedral angles (φ, ψ) and distinguish between helical and sheet-like structures. nih.gov | Constrains the possible backbone conformations. |

| Nuclear Overhauser Effect (NOE) | Identifies protons close in space (<5 Å), revealing the peptide's tertiary fold and side-chain packing. nih.gov | Can confirm interactions between the Tyr and Phe aromatic rings and their proximity to the Pro ring. rsc.org |

| Temperature Coefficients | Indicates amide protons protected from the solvent, often due to intramolecular hydrogen bonding. pnas.org | Helps identify stable turn structures. |

Circular Dichroism (CD) spectroscopy is a sensitive method for analyzing the secondary structure of peptides in solution. ucl.ac.uk By measuring the differential absorption of left and right circularly polarized light, CD provides a spectral signature characteristic of different conformational motifs like α-helices, β-sheets, β-turns, and random coils. nih.gov

For peptides containing proline, the CD spectrum can be indicative of a polyproline II (PPII) helix, a left-handed helical structure adopted by peptides with sequential proline residues. nih.gov Even with a limited number of prolines, peptides can exhibit PPII-like characteristics, which are defined by a positive band around 220-228 nm and a strong negative band near 200 nm. nih.govfrontiersin.org The presence of a positive peak in the 220–228 nm region is considered the most diagnostic feature of a PPII structure, distinguishing it from a disordered or random coil state. nih.gov

Studies on endomorphin-2 (this compound-Phe-NH₂) and its stereoisomers have demonstrated that changes in the chirality of the amino acids lead to distinct alterations in the CD spectra, verifying a direct link between amino acid configuration and the resulting global conformation. nih.govresearchgate.net These conformational changes, as detected by CD, were shown to significantly impact the peptide's biological activity. nih.govresearchgate.net Therefore, CD studies on this compound can elucidate its dominant secondary structure in solution and how this structure is influenced by environmental factors like solvent polarity or pH. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Elucidation

Computational Modeling and Molecular Simulations

Computational methods provide a powerful complement to experimental techniques, offering a dynamic and atom-level view of peptide conformations. These approaches can explore the vast conformational space and energy landscapes that are often inaccessible to experimental methods alone.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. bonvinlab.org For peptides like this compound, MD simulations can reveal conformational flexibility, transitions between different structural states, and the formation of stabilizing intramolecular interactions. researchgate.netnih.gov

Simulations of the related peptide endomorphin-2 (this compound-Phe-NH₂) have been performed to analyze its conformational preferences. nih.gov These studies often model both the cis and trans isomers of the Tyr-Pro peptide bond separately to understand the structural features of each population. nih.govnih.gov Results from these simulations indicate that the peptide can adopt various β-turn and γ-turn structures, which are stabilized by intramolecular hydrogen bonds. nih.gov The simulations also allow for the analysis of distances between key functional groups, such as the aromatic rings of Tyr and Phe, and the proline ring, providing insight into potential intramolecular packing and interactions. nih.govnih.gov The reliability of MD simulations can be validated by comparing simulated parameters, such as dihedral angles, with those derived from NMR experiments. nih.gov

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide highly accurate information about the electronic structure and energy of a molecule. plos.org These methods are used to determine the relative energies of different peptide conformers with high precision, helping to identify the most stable structures. researchgate.net

For peptides, QC calculations can be used to generate potential energy surfaces for the rotation of side-chain dihedral angles (χ1, χ2), revealing the intrinsic energy preferences of each amino acid residue. nih.gov Studies on dipeptides containing tyrosine and phenylalanine have used QC methods to investigate how factors like backbone conformation and terminal charges influence the chemical shifts observed in solid-state NMR, bridging the gap between theoretical calculations and experimental data. illinois.edu While computationally intensive, QC methods are invaluable for benchmarking the less accurate but faster force fields used in MD simulations and for understanding the fundamental energetic contributions to peptide stability. rutgers.edu Large-scale computational studies have been undertaken to map the conformational space of all 8,000 possible tripeptides using a combination of MD and QC methods, providing a comprehensive dataset of low-energy conformers. acs.orgnih.govx-mol.com

The conformational space of a peptide refers to all the possible three-dimensional structures it can adopt. brylinski.org Exploring this space and understanding its associated energy landscape is key to comprehending the peptide's structural preferences and dynamics. acs.org The energy landscape is a map where the elevation corresponds to the potential energy of a particular conformation; low-energy valleys represent stable, frequently populated structures, while high-energy mountains represent unstable, transient ones. nih.govelifesciences.org

Computational techniques like MD simulations and systematic conformational searches are employed to explore this landscape. wits.ac.za For tripeptides, the potential energy surface can be very complex, with many local minima lying within a narrow energy range. Analysis of the Ramachandran plot (φ vs. ψ backbone dihedral angles) for each residue in this compound helps identify the preferred secondary structure regions. nih.govnih.gov The combination of MD simulations to generate a wide range of conformers and subsequent quantum chemical calculations to accurately determine their energies allows for the construction of a detailed energy landscape. acs.orgx-mol.com This approach reveals the distribution of conformational energies and can highlight how interactions within a larger protein context might stabilize conformations that are intrinsically higher in energy. nih.gov

Inter-Residue Interactions and Conformational Preferences

Cis/Trans Isomerism of Tyr-Pro Amide Bonds

A defining characteristic of peptides containing proline is the potential for cis/trans isomerism about the Xaa-Proline amide bond. Unlike other peptide bonds, which strongly favor the trans conformation, the energy barrier between the cis and trans isomers of the Tyr-Pro bond in this compound is relatively small. This results in an equilibrium mixture of both conformers in solution, a phenomenon extensively characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netprobiologists.com

The presence of an aromatic residue, such as Tyrosine (Tyr), immediately preceding proline has been shown to increase the population of the cis isomer compared to when an aliphatic residue is in the same position. probiologists.comnih.gov This stabilization is attributed to favorable interactions between the aromatic ring of tyrosine and the pyrrolidine (B122466) ring of proline in the cis conformation. probiologists.com In solution, NMR studies on related tetrapeptides like endomorphin-2 (this compound-Phe-NH2) confirm the existence of a conformational equilibrium between the cis and trans isomers of the Tyr-Pro peptide bond. nih.govnih.gov For some endomorphin-2 analogues, the trans conformer is more prevalent, with observed trans/cis ratios ranging from 1:1 to 4:1. nih.gov

The determination of the specific isomer, cis or trans, is often achieved through 2D NMR techniques like NOESY or ROESY. A strong Nuclear Overhauser Effect (NOE) between the alpha-proton (Hα) of the residue preceding proline (Tyrosine) and the delta-protons (Hδ) of proline is indicative of a trans bond. Conversely, an NOE between the Hα of Tyrosine and the Hα of proline signifies a cis bond. chemrxiv.org

Table 1: Observed Conformational Data for Tyr-Pro Amide Bonds in Peptides

| Peptide Context | Technique | Finding | Trans/Cis Ratio |

| Endomorphin-2 (this compound-Phe-NH2) | NMR Spectroscopy | Equilibrium mixture of both isomers exists in solution. nih.gov | Varies, can be up to 4:1 nih.gov |

| General Ac-Aromatic-Pro-NH2 peptides | NMR Spectroscopy | Aromatic residues at the Xaa position stabilize the cis conformation of the Xaa-Pro bond. nih.gov | Not specified |

| Morphiceptin (B1676752) Analogs (this compound-D-Pro-NH2) | NMR Spectroscopy | Approximately 30% cis isomer observed for the Tyr-Pro bond. rjbc.ru | ~2.3:1 |

| This compound-Pro (β-casomorphin 4) | 1H NMR Spectroscopy | In a free state in [2H6]DMSO, multiple conformers exist due to isomerism at two Pro sites. The Tyr-Pro bond shows a significant population of both isomers. nih.gov | Not directly isolated for Tyr-Pro |

Aromatic Residue Packing and Interactions

The aromatic side chains of Tyrosine and Phenylalanine in this compound play a crucial role in stabilizing its conformation through non-covalent interactions. These include aromatic-aromatic interactions between the Tyr and Phe rings, and aromatic-proline interactions. ucsf.edu These interactions are significant in determining and stabilizing the three-dimensional structures of peptides. ucsf.edu

Molecular dynamics simulations and NMR studies on related peptides like endomorphins reveal several preferred packing arrangements:

Aromatic-Proline Interaction : A common conformational feature is the folding of the Tyr¹ aromatic ring over the Pro² pyrrolidine ring. nih.gov This is often observed as NOE cross-peaks between the proline Hδ protons and various tyrosine protons. nih.gov This interaction is thought to contribute to the stabilization of the cis Tyr-Pro amide bond. probiologists.comnih.gov

Aromatic-Aromatic Interaction : The aromatic rings of Tyrosine and Phenylalanine can interact with each other, adopting specific geometries. These interactions can be characterized by the interplanar angle between the rings and the distance between their centroids. ucsf.edu The most common geometries are the perpendicular, edge-to-face arrangement and the offset-stacked or parallel-displaced arrangement. nih.govresearchgate.net In studies of endomorphin-2, interactions between the Tyr¹ and Phe³ aromatic rings have been identified as important for stabilizing turn structures. ucsf.edu The spatial distance between the aromatic rings of residues 1 and 3 is considered a key determinant for biological activity in some models, with an ideal distance suggested to be between 10–13 Å. nih.gov

These packing interactions are not mutually exclusive and can occur simultaneously, leading to a compact and well-defined peptide structure.

Table 2: Types of Aromatic Interactions in this compound and Related Peptides

| Interacting Residues | Type of Interaction | Description | Stabilizing Effect |

| Tyr¹ - Pro² | Aromatic-Proline | The aromatic ring of Tyr folds over the pyrrolidine ring of Pro. nih.gov | Stabilizes the overall peptide conformation, particularly the cis isomer of the Tyr-Pro bond. probiologists.comnih.gov |

| Tyr¹ - Phe³ | Aromatic-Aromatic | Can adopt edge-to-face or offset-stacked geometries. ucsf.edunih.gov | Important for the stabilization of turn structures and overall peptide folding. ucsf.edu |

Turn Conformations (e.g., Beta-turns, Gamma-turns)

The sequence this compound is prone to forming turn structures, which are compact, folded conformations that reverse the direction of the peptide backbone. These turns are stabilized by intramolecular hydrogen bonds. The most common types are β-turns and γ-turns. ias.ac.in

β-Turns : A β-turn involves four consecutive amino acid residues (i, i+1, i+2, i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. ias.ac.in The Pro-Phe sequence within this compound can facilitate the formation of β-turns, with Pro frequently found at the i+1 position of the turn. Computational analyses of the related peptide endomorphin-2 (this compound-Phe-NH₂) have identified different kinds of β-turns as preferred secondary structural elements. nih.gov The specific type of β-turn (e.g., Type I, Type II) is determined by the dihedral angles of the central i+1 and i+2 residues.

The presence and type of these turn structures are fundamental to the peptide's conformational preference, bringing distant parts of the molecule into proximity and defining the spatial orientation of the amino acid side chains.

Table 3: Turn Conformations Identified in this compound Containing Peptides

| Turn Type | Residues Involved | Key Stabilizing Interaction | Notes |

| β-Turn | This compound-Xaa | H-bond between CO of Tyr¹ and NH of the fourth residue. | The Pro-Phe sequence promotes turn formation. nih.gov |

| Inverse γ-Turn | This compound | H-bond between CO of Tyr¹ and NH of Phe³. nih.govnih.gov | Observed in the N-terminal region of related peptides, often in the trans-isomer of the Tyr-Pro bond. nih.gov |

| Regular/Inverse γ-Turns | Pro-Phe-Xaa | H-bond between CO of Pro² and NH of the fourth residue. | Observed in the C-terminal regions of related tetrapeptides. nih.govnih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Bioactive Conformations

The three-dimensional shape of a peptide is paramount for its interaction with biological targets. For peptides containing a proline residue, such as Tyr-Pro-Phe, the conformation is significantly influenced by the cis-trans isomerization of the Tyr-Pro peptide bond. acs.orgrjbc.ruresearchgate.net In the trans conformation, the alpha carbons of the flanking amino acids are on opposite sides of the peptide bond, while in the cis conformation, they are on the same side. researchgate.net

Role of Specific Amino Acid Residues in Biological Activity

The N-terminal Tyrosine residue is widely recognized as a key pharmacophoric element, essential for the biological activity of many opioid peptides. nih.govmdpi.com Its protonated α-amino group and the phenolic hydroxyl group are critical for receptor recognition and binding. vulcanchem.comnih.gov Studies on endomorphin-2 show that the Tyr¹ residue fits deep within the binding site of the µ-opioid receptor, forming strong interactions. These include an electrostatic interaction between its protonated amino group and an aspartate residue (Asp147) and a hydrogen bond from its hydroxyl group to a histidine residue (His297) in the receptor. nih.gov

The interaction between the aromatic ring of Tyrosine and the subsequent Proline residue is also significant. The Tyr-Pro sequence has a higher propensity to form a cis prolyl bond compared to Phe-Pro or Trp-Pro sequences, influencing the peptide's conformational preference. researcher.lifeacs.orgnih.gov This interaction is not merely structural; the electronic nature of the aromatic residue plays a role. acs.org Furthermore, in some protein contexts, the hydroxyl group of Tyrosine can contribute to stability and catalysis even when remote from the active site, for instance, by forming a hydrogen bond that correctly orients other critical residues. nih.gov Replacing Tyrosine with Phenylalanine, which lacks the hydroxyl group, can lead to a significant decrease in protein stability. nih.govnih.gov

The Proline residue at the second position exerts a profound influence on the peptide's structure and function primarily due to its unique cyclic side chain, which is fused to the backbone nitrogen. This structure restricts the rotational freedom around the phi (φ) torsion angle and introduces a predisposition for specific secondary structures, most notably β-turns. rjbc.ruresearchgate.net

The Phenylalanine residue at the third position provides a crucial aromatic side chain that participates in significant binding interactions. In related opioid peptides, the aromatic group of Phe³ is considered a vital pharmacophoric element, alongside the Tyr¹ residue. rjbc.ru The relative spatial arrangement of the Tyrosine and Phenylalanine aromatic rings is a determining factor for bioactivity. rjbc.ru

Proline (Pro) Conformational Influence on Peptide Function

Impact of Terminal Modifications and Peptide Length on Activity

The activity of the this compound sequence is highly dependent on its context, including modifications at its N- and C-termini and its length. The tripeptide this compound itself is reported to be inactive as an opioid, whereas longer peptides containing this sequence, such as β-casomorphin-4 (this compound-Pro) and higher homologues, display opioid activity. bibliotekanauki.pl This suggests that additional residues or terminal modifications are necessary to either stabilize the bioactive conformation or provide additional interaction points with the receptor.

For instance, amidation of the C-terminus (e.g., this compound-NH₂) is a common feature in many bioactive peptides, including the highly potent endomorphins (this compound-Phe-NH₂). scielo.org.mxnih.gov This modification neutralizes the negative charge of the C-terminal carboxylate, which can be critical for receptor interaction and can also increase the peptide's resistance to degradation by carboxypeptidases. scielo.org.mx Studies on endomorphin-2 analogues have shown that modifications at the C-terminus can increase selectivity for the µ-opioid receptor while conserving binding affinity. ebi.ac.uknih.gov Conversely, having a free C-terminal carboxyl group (e.g., this compound-OH) can result in significantly lower, though still present, binding affinity for the µ-opioid receptor. researchgate.net

Dimerization, where two peptide units are linked together, has also been explored. Linking two this compound-Phe-NH₂ units can result in compounds with potent activity. ebi.ac.uk However, a dimer of this compound-Phe with an undefined linkage showed a drastic reduction in µ-opioid receptor affinity, indicating that the nature and spacing of the linkage are critical. vulcanchem.com These findings collectively demonstrate that while the this compound sequence contains key pharmacophoric information, its biological activity is finely tuned by its length and the chemical nature of its termini.

Data Tables

Table 1: Influence of Proline (Pro²) Substitution on Opioid Activity

| Compound | Sequence | Relative Activity | Key Finding | Reference |

|---|---|---|---|---|

| Morphiceptin (B1676752) Analog | Tyr-Pro -Phe-D-Pro-NH₂ | Active | The L-Pro at position 2 is required for activity. | rjbc.ru |

| Alanine Substituted | Tyr-Ala -Phe-D-Pro-NH₂ | Inactive | Replacement of Pro with Ala, which prefers a trans amide bond, leads to loss of activity. | rjbc.rudtic.mil |

Table 2: Effect of Peptide Length and C-terminal Modification on Activity

| Compound | Sequence | Stated Activity | Key Finding | Reference |

|---|---|---|---|---|

| Core Tripeptide | This compound | Inactive | The core tripeptide is insufficient for opioid activity. | bibliotekanauki.pl |

| β-casomorphin-4 | This compound-Pro | Active | Extension of the chain from the C-terminus confers activity. | bibliotekanauki.pl |

| Endomorphin-2 Fragment | This compound-OH | Low Affinity (Ki = 46.3 nM) | A free carboxyl terminus has significantly lower affinity than an amidated one. | researchgate.net |

Enzymatic Interactions and Metabolic Stability

Substrate Specificity for Peptidases

Tyr-Pro-Phe's susceptibility to cleavage by peptidases is a critical factor in its biological half-life and function.

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a significant role in various physiological processes, including glucose metabolism. cambridge.org DPP-IV preferentially cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides, where Xaa can be any amino acid. cambridge.org The presence of a proline residue at the second position (P1 position) makes peptides like this compound potential substrates for this enzyme. cambridge.orgmdpi.com

Research has shown that DPP-IV can hydrolyze peptides containing the Tyr-Pro motif. For instance, the degradation of endomorphin-2 (this compound-Phe-NH2) by brain synaptic membranes is initiated by DPP-IV, which cleaves the Pro2-Phe3 bond. nih.gov This cleavage results in the formation of Tyr-Pro and the subsequent release of other fragments. nih.gov Similarly, β-casomorphin-5 (this compound-Pro-Gly) is a known substrate for DPP-IV. d-nb.infonih.gov The enzyme hydrolyzes the pentapeptide into di- and tripeptides. nih.gov The specificity of DPP-IV for the X-Pro motif at the N-terminus indicates that this compound would be recognized and cleaved between the Proline and Phenylalanine residues.

The interaction with DPP-IV is significant as this enzyme is responsible for the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com The cleavage of these hormones by DPP-IV leads to a loss of their insulinotropic activity. mdpi.com

While DPP-IV exhibits high specificity for the Pro residue at the P1 position, other proteases can also cleave peptides containing the this compound sequence. HIV-1 protease, an aspartic protease essential for the life cycle of the human immunodeficiency virus, is known to cleave peptide bonds between Phenylalanine or Tyrosine and Proline. nih.gov Oligopeptides that contain the Ser/Thr-X-Y-Tyr/Phe-Pro consensus sequence are recognized as substrates for purified recombinant HIV-1 protease. nih.gov

Specifically, HIV-1 protease can cleave the Tyr-Pro bond. anaspec.com A fluorogenic substrate derived from a natural processing site for HIV-1 PR is cleaved at the Tyr-Pro bond, leading to a measurable increase in fluorescence. anaspec.com This indicates that while the specificity of HIV-1 protease is broader than that of DPP-IV, it can indeed process sequences containing Tyr-Pro.

Aminopeptidase (B13392206) M has been shown to cleave endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) at the Pro2-Phe3 bond. nih.govcapes.gov.br This cleavage releases the N-terminal Tyr-Pro fragment, which is resistant to further digestion by this enzyme. nih.govcapes.gov.br Additionally, soil-derived metalloendopeptidases have been found to hydrolyze angiotensin I at the -Pro-Phe- bond. jircas.go.jptandfonline.com

Dipeptidyl Peptidase IV (DPP-IV) Substrate Recognition and Cleavage

Enzymatic Inhibition Studies

Beyond being a substrate, peptides containing the this compound sequence have been investigated for their ability to inhibit key enzymes involved in physiological regulation.

Angiotensin I-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.comanimbiosci.org Inhibition of ACE is a major strategy for managing hypertension. Many ACE-inhibitory peptides have been identified from various food sources, and their activity is often linked to their C-terminal amino acid sequence.

Peptides with hydrophobic amino acids such as Phenylalanine, Tyrosine, or Proline at the C-terminus often exhibit potent ACE-inhibitory activity. frontiersin.orgplos.orgmdpi.com The presence of Proline within the peptide sequence is also considered important for ACE inhibition. mdpi.com Several studies have identified ACE-inhibitory peptides that contain the this compound sequence or similar motifs. For example, a peptide with the sequence Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu, derived from egg white proteins, showed a potent ACE inhibitory activity with an IC50 value of 4.7 microM. nih.gov Another novel peptide from goat milk casein, Phe-Pro-Gln-Tyr-Leu-Gln-Tyr-Pro-Tyr, also demonstrated significant ACE inhibitory effects. frontiersin.org These findings suggest that the this compound sequence, embedded within a larger peptide, can contribute to the inhibition of ACE.

Table 1: Examples of ACE-Inhibitory Peptides Containing Tyr-Pro Motifs

| Peptide Sequence | Source | IC50 (μM) |

|---|---|---|

| Arg-Ala-Asp-His-Pro-Phe-Leu | Egg White Protein | 6.2 nih.gov |

| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | Egg White Protein | 4.7 nih.gov |

| Phe-Pro-Gln-Tyr-Leu-Gln-Tyr-Pro-Tyr | Goat Milk Casein | Not specified frontiersin.org |

| Ala-Leu-Gly-Pro-Gln-Phe-Tyr | Stone Fish Protein | 0.012 mM plos.org |

| Tyr-Arg-Pro-Tyr | Bonito Bowels | 320 nih.gov |

Prolyl oligopeptidase (POP) is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. nih.gov It is implicated in the metabolism of several neuroactive peptides and is a target for the development of drugs for neurological disorders.

Research has identified several food-derived peptides as inhibitors of POP. A synthetic peptide from human β-casein, Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile, was found to be a potent inhibitor of POP with an IC50 value of 8 µM. nih.govtandfonline.com Another peptide isolated from red wine, Tyr-Pro-Ile-Pro-Phe, also exhibited POP inhibitory activity with an IC50 of 87.8 µM. rsc.orgcardiff.ac.uk These findings highlight the potential of this compound-containing sequences to act as inhibitors of POP. The presence of aromatic residues like Tyrosine and Phenylalanine in the vicinity of the Proline appears to be favorable for this inhibitory activity. uantwerpen.be

Table 2: Prolyl Oligopeptidase (POP) Inhibitory Peptides

| Peptide Sequence | Source | IC50 (μM) |

|---|---|---|

| Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile | Human β-casein | 8 nih.govtandfonline.com |

| Tyr-Pro-Ile-Pro-Phe | Red Wine | 87.8 rsc.orgcardiff.ac.uk |

Angiotensin I-Converting Enzyme (ACE) Inhibition by this compound-containing Peptides

Metabolic Pathways and Resistance to Degradation

The metabolic stability of a peptide is a key determinant of its in vivo efficacy. The presence of a proline residue in the this compound sequence confers a degree of resistance to degradation by general peptidases. The Tyr-Pro bond itself is relatively stable. However, as discussed, the Pro-Phe bond is a target for specific enzymes like DPP-IV. nih.gov

The degradation of the related peptide endomorphin-2 (this compound-PheNH2) by brain synaptic membranes primarily involves the cleavage of the Pro(2)-Phe(3) bond by DPP-IV. nih.gov This is followed by the action of aminopeptidases on the liberated Phe-PheNH2 fragment. nih.gov This suggests a primary metabolic pathway for this compound-containing peptides involves initial cleavage by DPP-IV.

Modifications to the peptide structure can enhance its metabolic stability. For example, the substitution of L-amino acids with D-amino acids, such as a D-Phe substitution, can confer resistance to enzymatic degradation. Similarly, N-methylation of the peptide backbone can reduce enzymatic degradation and extend the plasma half-life. vulcanchem.com The inherent structure of this compound, particularly the proline residue, provides a foundation for its metabolic profile, which can be further modulated to alter its stability and biological activity. mdpi.com

Receptor Interaction Studies

Ligand-Receptor Binding Affinities and Selectivity

The affinity and selectivity of ligands for their receptors are cornerstone principles in pharmacology. For peptides containing the Tyr-Pro-Phe sequence, these parameters have been extensively studied to understand their biological roles and to guide the design of new therapeutic agents.

The this compound motif is a crucial component of endomorphins, which are endogenous opioid peptides with high affinity and selectivity for the µ-opioid receptor (MOR). nih.govresearchgate.netscielo.org.mx Endomorphin-2, with the sequence this compound-Phe-NH₂, exhibits a high binding affinity for the µ-opioid receptor, with reported inhibitor constant (Ki) values of 0.69 nM. nih.govcaymanchem.com It is remarkably selective for the µ-receptor, showing a 13,000-fold preference over the δ-opioid receptor and a 7,500-fold preference over the κ-opioid receptor. nih.gov Similarly, endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) also shows high affinity and selectivity for the µ-receptor. nih.govscielo.org.mx

The tripeptide fragment this compound-OH itself has been shown to bind to the µ-opioid receptor with a Ki value of 46.3 nM. researchgate.net Other naturally occurring peptides containing the Tyr-Pro sequence, such as casomorphins and hemorphins, also display a preferential binding affinity for the µ-opioid receptor compared to δ- and κ-opioid receptors. scielo.org.mx For instance, morphiceptin (B1676752) (this compound-Pro-NH₂), derived from bovine β-casein, is a highly selective µ-opioid receptor agonist with negligible affinity for δ- or κ-opioid receptors. wikipedia.orgtaylorandfrancis.com

The structural configuration is critical for this high affinity and selectivity. Studies on stereoisomeric analogues of endomorphin-2 have shown that the natural L-configuration is the most suitable for binding to the µ-receptor, and any changes in chirality significantly reduce this interaction. researchgate.net Peptides with an N-terminal Tyr-Pro sequence, in contrast to the Tyr-Gly-Gly-Phe sequence of other opiates, can confer high selectivity for µ-opioid receptors. nih.gov

| Compound | Sequence | Receptor Subtype | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|---|

| Endomorphin-2 | This compound-Phe-NH₂ | µ-opioid | 0.69 nM nih.govcaymanchem.com | ~13,000-fold over δ, ~7,500-fold over κ nih.gov |

| Endomorphin-2 | This compound-Phe-NH₂ | δ-opioid | 9,233 nM caymanchem.com | N/A |

| Endomorphin-2 | This compound-Phe-NH₂ | κ-opioid | 5,240 nM caymanchem.com | N/A |

| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH₂ | µ-opioid | 0.36 nM nih.gov | ~4,000-fold over δ, ~15,000-fold over κ nih.gov |

| This compound-OH | This compound-OH | µ-opioid | 46.3 nM researchgate.net | N/A |

| Morphiceptin | This compound-Pro-NH₂ | µ-opioid | High, selective agonist wikipedia.org | Over 1,000 times selectivity for µ over δ wikipedia.org |

| Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH₂ | µ-opioid | ~1 µM nih.gov | 400-fold over δ, 700-fold over κ nih.gov |

| Tyr-W-MIF-1 | Tyr-Pro-Trp-Gly-NH₂ | µ-opioid | 71 nM nih.gov | 200-fold over δ and κ nih.gov |

Beyond the opioid system, peptides containing the this compound motif have been found to interact with other receptor systems. Notably, endomorphin-2 (this compound-Phe-NH₂) interacts with the specific binding sites for the N-terminal fragment of Substance P, SP(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH). diva-portal.orgnih.govresearchgate.net Although its affinity is about 10-fold lower than that of SP(1-7) itself, this cross-reactivity is significant. nih.govresearchgate.netacs.org This finding has prompted the use of endomorphin-2 as a lead compound in the design and development of smaller, more drug-like ligands that target the SP(1-7) binding site. nih.govacs.org Subsequent truncation studies of endomorphin-2 led to the discovery that the dipeptide H-Phe-Phe-NH₂ has an affinity for the SP(1-7) binding site equal to that of the full heptapeptide (B1575542) SP(1-7), highlighting the critical role of the C-terminal phenylalanine amide in this interaction. nih.govacs.org

Opioid Receptor Subtype Interactions (µ, δ, κ)

Pharmacophore Model Development from this compound Motifs

Pharmacophore models define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For µ-opioid receptor agonists, the this compound/Trp sequence constitutes a key pharmacophore. nih.govscielo.org.mx The tyrosine residue at the N-terminus is critical, with its phenolic and Nα-amino groups being essential for activity. mdpi.com

The proline residue at position 2 plays a crucial structural role by inducing a turn in the peptide backbone. mdpi.com This turn orients the aromatic side chains of Tyrosine (Tyr¹) and Phenylalanine (Phe³) or Tryptophan (Trp³) into a specific spatial arrangement necessary for µ-opioid receptor binding. scielo.org.mxmdpi.com Nuclear magnetic resonance (NMR) studies have shown that the Tyr-Pro amide bond can adopt a cis-conformation, which is a key element for molecular conformation and recognition by the µ-opioid receptor. scielo.org.mx

A widely accepted pharmacophore model for µ-opioid receptor activity and selectivity suggests an ideal distance of 10–13 Å between the aromatic rings of the residues at positions 1 (Tyr) and 3 (Phe/Trp). nih.gov Other important distances for activity include the distance between the Tyr¹ nitrogen and the Tyr¹ oxygen (approximately 8 Å) and the distance between the Tyr¹ nitrogen and the Phe³ aromatic ring (approximately 7 Å). nih.gov These spatial arrangements are considered crucial for the bioactivity of endomorphin-2 and its analogues. nih.gov

Receptor-Bound Conformations and Docking Simulations

Understanding the precise conformation a ligand adopts when bound to its receptor is vital for rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating these interactions. nih.govresearchgate.netmdpi.com

For peptides containing the this compound motif, docking studies have been employed to elucidate their binding modes within the µ-opioid receptor. nih.gov These simulations have confirmed the ability of active compounds to adopt a biologically active conformation that fits within the receptor's binding pocket. nih.gov A key interaction identified in these studies is the formation of a salt bridge or hydrogen bond between the aspartic acid residue at position 147 (Asp147) of the µ-opioid receptor and the N-terminal tyrosine (Tyr¹) of the ligand. nih.gov

Conformational analysis of endomorphin-2 analogues using NMR and MD simulations has revealed that active ligands predominantly adopt extended conformations in solution, which aligns with the established pharmacophore model. nih.gov The design of conformationally restricted analogues is a valuable strategy to probe the bioactive conformation. researchgate.net For example, introducing constraints can help determine the preferred spatial arrangement of the side chain groups that is essential for receptor binding and activity. researchgate.net Such studies have indicated that the specific orientation of the Phe⁴ aromatic ring is critical for the interaction of endomorphins with the µ-opioid receptor. researchgate.net These computational and experimental approaches are complementary and essential for refining our understanding of ligand-receptor interactions at the atomic level. nih.govacs.org

Biological Activities and Functional Implications

Antioxidant Activity Mechanisms Related to Tyr and Phe Residues

The antioxidant properties of peptides are significantly influenced by their amino acid composition and sequence. preprints.org In Tyr-Pro-Phe, the aromatic residues Tyrosine (Tyr) and Phenylalanine (Phe) are the primary contributors to its antioxidant capacity.

The phenolic hydroxyl group of Tyrosine and the aromatic ring of Phenylalanine can act as electron or hydrogen donors to scavenge free radicals. preprints.orgsemanticscholar.org This ability allows them to terminate radical chain reactions, a key mechanism in preventing oxidative damage. researchgate.net Specifically, the aromatic rings of Tyr and Phe can interact with reactive oxygen species (ROS) like hydroxyl radicals, forming more stable derivatives. researchgate.net Studies have shown that aromatic amino acids are potent inhibitors of lipid peroxidation and can protect cells from oxidative damage. preprints.org The presence of these residues, particularly at the C-terminus, has been linked to enhanced antioxidant activity. researchgate.net

The Proline residue also plays a structural role that can enhance antioxidant activity. Proline's unique cyclic structure can interrupt the peptide's secondary structure, which may increase the accessibility of the Tyr and Phe residues to reactive species. nih.gov This structural feature, combined with the inherent radical scavenging capabilities of Tyr and Phe, makes peptides containing this motif effective antioxidants.

Table 1: Contribution of Tyr and Phe to Antioxidant Mechanisms

| Amino Acid Residue | Key Structural Feature | Antioxidant Mechanism |

| Tyrosine (Tyr) | Phenolic hydroxyl group | Donates hydrogen atoms to neutralize free radicals. semanticscholar.org |

| Phenylalanine (Phe) | Aromatic ring | Stabilizes radicals through electron delocalization. researchgate.net |

Role in Peptide Transport Systems (e.g., Renal Brush Border Membrane Uptake)

The transport of small peptides like this compound across biological membranes is a critical physiological process. In the kidney, the renal brush border membrane is a primary site for the reabsorption of filtered peptides, preventing their loss in urine.

Research has shown that the uptake of the tripeptide this compound in renal brush border membrane vesicles is an active process. nih.gov This transport is stimulated by an inwardly directed proton (H+) gradient, indicating the involvement of a H+-coupled peptide transport system. nih.govnih.gov The process is also electrogenic, meaning it is stimulated by an inside-negative membrane potential. nih.gov

Competition studies have demonstrated that the uptake of this compound is inhibited by other di- and tripeptides but not by free amino acids. nih.gov This specificity confirms that its transport is mediated by a peptide transporter, rather than an amino acid transporter. nih.gov Interestingly, while di- and tripeptides are substrates for this transporter, intact tetrapeptides are generally not. nih.gov For instance, the tetrapeptide this compound-Pro is not actively transported unless it is first hydrolyzed into smaller peptide fragments. nih.gov

This highlights the dual mechanism of peptide assimilation: direct uptake of di- and tripeptides via transporters, and the hydrolysis of larger peptides by brush-border peptidases into smaller, transportable fragments. cambridge.org

Mechanisms of Bitter Taste Perception by this compound-containing Peptides

The taste of peptides is largely determined by their amino acid composition and sequence, with hydrophobicity playing a key role in bitterness. The presence of hydrophobic amino acids, particularly those with aromatic or bulky side chains like Tyrosine and Phenylalanine, is strongly associated with a bitter taste. researchgate.netmdpi.com

The bitterness of peptides is perceived through a family of G protein-coupled receptors known as T2Rs (Taste 2 Receptors). humanmetabolome.comacs.org The interaction between a bitter peptide and a T2R is thought to involve two main components of the peptide: a "binding unit" and a "stimulating unit". mdpi.com The hydrophobic side chains of amino acids like Tyr and Phe can act as the binding unit, interacting with hydrophobic regions of the T2R. mdpi.com

Studies on various peptides have shown that the presence of Phe at the C-terminal end tends to increase bitterness. researchgate.net Research on the taste of Phe-containing peptides has demonstrated that this compound exhibits a strong bitter taste. tandfonline.com The specific arrangement of these hydrophobic residues within the peptide sequence is crucial for how it interacts with the bitter taste receptors, and thus determines the intensity of the perceived bitterness. researchgate.net It is not just the presence of individual bitter amino acids, but their specific configuration within the peptide that dictates the interaction with the gustation cell's bitter taste receptor. tandfonline.com

Table 2: Role of Amino Acid Residues in Bitter Taste of this compound

| Amino Acid Residue | Property | Role in Bitter Taste Perception |

| Tyrosine (Tyr) | Hydrophobic, Aromatic | Contributes to the overall hydrophobicity, acting as a binding unit to bitter taste receptors. mdpi.com |

| Phenylalanine (Phe) | Hydrophobic, Aromatic | Often found at the C-terminus of bitter peptides, significantly enhancing the bitter taste. researchgate.net |

| Proline (Pro) | Hydrophobic, Cyclic | Influences the peptide's conformation, which can affect its interaction with taste receptors. tandfonline.com |

Potential as Probes for In Vivo Metabolic Observation

Recent advancements in metabolic imaging have opened up new possibilities for using peptides as molecular probes to observe biological processes in real-time. The unique structure of this compound and its derivatives makes it a candidate for such applications.

Specifically, isotopically labeled versions of peptides containing the this compound sequence are being explored as probes for in vivo metabolic studies using techniques like dissolution dynamic nuclear polarization (d-DNP) NMR. nih.govchemrxiv.orgresearchgate.net This technology dramatically enhances the signal of 13C-labeled molecules, allowing for the direct monitoring of their metabolic fate in living organisms. nih.gov

For example, a derivative of β-casomorphin, which contains the this compound sequence, has been developed as a DNP NMR molecular probe. nih.govchemrxiv.org The metabolism of this peptide by enzymes like dipeptidyl peptidase IV (DPP-IV) can be tracked in vivo by observing the appearance of its cleavage products. nih.gov The ability to directly monitor these enzymatic conversions provides valuable information on metabolic activities and physiological parameters. nih.gov

The development of such peptide-based probes with sufficiently long signal decay times (T1) is a significant step forward, as it expands the scope of DNP applications beyond small molecules to more complex oligopeptides. chemrxiv.orgresearchgate.net This allows for the investigation of sequence-specific reactions and interactions of peptides within a biological system. chemrxiv.org

Advanced Methodologies and Future Directions in Tyr Pro Phe Research

Advanced Analytical Techniques for Peptide Characterization

Characterizing peptides like Tyr-Pro-Phe requires high-resolution and sensitive analytical methods to determine their sequence, purity, and conformational states. Modern techniques are crucial for both fundamental research and quality control in the synthesis of peptide analogs.

Mass spectrometry (MS) is an indispensable tool for peptide analysis due to its high sensitivity and accuracy in determining molecular weights and structures. In the context of this compound, MS is used to confirm the identity of the synthesized peptide and to analyze its fragments, which verifies the amino acid sequence. Techniques such as electrospray ionization mass spectrometry (LC-ES-MS) combine the separation power of liquid chromatography with the analytical capabilities of MS, providing a robust method for analyzing complex mixtures. google.com

MS/MS analysis, or tandem mass spectrometry, involves isolating the peptide ion of interest and subjecting it to fragmentation. The resulting fragmentation pattern provides detailed sequence information. Studies on the radiolytic modification of peptides have used MS/MS to characterize changes in amino acid residues, including Phenylalanine (Phe), Tyrosine (Tyr), and Proline (Pro). nih.gov These studies determined a reactivity order for various amino acids, noting that Phe and Tyr are predominantly modified by hydroxyl radicals. nih.gov This information is critical for understanding peptide stability under various conditions.

| Technique | Application for this compound | Key Findings/Capabilities |

|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Confirmation of molecular weight after synthesis. | Provides accurate mass, confirming the primary structure. google.com |

| Tandem Mass Spectrometry (MS/MS) | Sequence verification and structural elucidation of fragments. | Identifies specific amino acid modifications and determines reactivity of residues like Tyr, Pro, and Phe. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of complex peptide mixtures and purification monitoring. | Combines separation with high-sensitivity detection and characterization. google.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides like this compound, separating molecules based on their hydrophobicity. hplc.eu The high resolving power of RP-HPLC allows for the separation of closely related peptides, such as isomers or peptides differing by a single amino acid. hplc.eu For instance, the separation of cis-trans rotational isomers of peptides containing proline, such as this compound, has been achieved by using RP-HPLC at low temperatures. nih.gov

The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving optimal separation. researchgate.net Columns with C18 (octadecylated silica) are standard for peptide separations. hplc.eu The retention time of a peptide in RP-HPLC is influenced by its amino acid composition; peptides containing hydrophobic residues like Phenylalanine and Tyrosine will have longer retention times. nih.gov Researchers have successfully isolated and characterized various peptides, including those with the this compound sequence, from complex biological digests using a combination of gel filtration and RP-HPLC. nih.govnih.gov

| HPLC Method | Stationary Phase Example | Application | Significance |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18 (Octadecylsilane) | Purity assessment and purification. | Separates this compound from synthetic byproducts and contaminants. hplc.eu |

| Low-Temperature RP-HPLC | Octadecylated Silica | Separation of conformational isomers (cis/trans). | Allows for the isolation and identification of distinct this compound conformers. nih.gov |

| Analytical RP-HPLC | C18 Wide Pore | Quantification and quality control. | Determines the retention time, which is characteristic of the peptide's structure. nih.gov |

Standard Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, but it often suffers from low sensitivity, especially for in-vivo applications where concentrations of target molecules are low. nih.govacs.org Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically boosts NMR signal intensity by transferring the high spin polarization of electrons to the surrounding nuclei. nih.govacs.orgoup.com This enhancement, which can be several orders of magnitude, makes it possible to study biomolecules in complex environments, including inside living cells. nih.govnih.gov

DNP-enhanced solid-state NMR (ssNMR) is particularly promising for studying peptides interacting with native membranes or other cellular components. nih.govnih.gov The technique typically requires cryogenic temperatures to be effective. portlandpress.com While this freezes out dynamic processes, it provides a high-resolution snapshot of molecular structures that would otherwise be undetectable. portlandpress.com Research has demonstrated the feasibility of DNP-NMR for studying antimicrobial peptides in bacteria and characterizing peptides within human cells. nih.govnih.gov A key challenge for in-vivo DNP studies is the decay of the hyperpolarized state, which is governed by the spin-lattice relaxation time (T1). acs.orgchemrxiv.org Strategies are being developed to create peptide-based DNP NMR probes with longer T1 times, such as the specific 13C-labeling of a derivative of β-casomorphin-5 (this compound-Pro-Gly), enabling the in-vivo detection of its enzymatic conversion. chemrxiv.org This approach opens the door for real-time tracking of the metabolic fate of this compound and its analogs in a living system.

High-Performance Liquid Chromatography (HPLC) in Analysis and Purification

Computational Design and De Novo Development of this compound Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with improved pharmacological properties, such as enhanced stability and bioavailability. diva-portal.org Computational chemistry plays a pivotal role in the rational design of peptidomimetics based on the this compound scaffold. nih.gov The process often starts by identifying the pharmacophore—the essential three-dimensional arrangement of functional groups (the Tyr and Phe side chains, for example) required for biological activity. nih.govnih.gov

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are used to model the interaction of this compound and its analogs with their target receptors. mdpi.comnih.gov These simulations help predict how modifications, such as incorporating non-standard amino acids or cyclizing the peptide, will affect the binding affinity and conformation. mdpi.com For example, studies on endomorphin-2 (this compound-Phe-NH2) have used computational approaches to design and evaluate analogs where the Phe3–Phe4 dipeptide unit is replaced with various β-amino acid-containing scaffolds. nih.gov

De novo design algorithms, such as the Viterbi algorithm, offer a path to creating entirely new peptide sequences with desired binding properties. plos.orgnih.gov These methods can explore vast chemical space to identify novel ligands for a specific target. plos.org The goal is to develop second-generation peptidomimetics that are more like small molecules, retaining the bioactivity of the parent peptide while possessing superior drug-like characteristics. upc.edu

| Design Strategy | Example Modification | Goal | Relevant Computational Tool |

|---|---|---|---|

| Conformational Constraint | Cyclization or incorporating constrained amino acids (e.g., Tic). nih.govmdpi.com | Lock the peptide into its bioactive conformation; improve stability. | Molecular Dynamics (MD) Simulations. mdpi.com |

| Isosteric Replacement | Replacing Pro with β-amino acids or other scaffolds. nih.govresearchgate.net | Alter backbone conformation and improve resistance to proteolysis. | Pharmacophore Modeling. diva-portal.org |

| Pharmacophore Mimicry | Designing non-peptide scaffolds that present key Tyr and Phe groups correctly. | Improve oral bioavailability and metabolic stability. | Molecular Docking. nih.gov |

| De Novo Design | Generating novel sequences computationally to bind a target. plos.org | Discover entirely new peptide or peptidomimetic ligands. | Viterbi Algorithm, sequence selection models. nih.govabo.fi |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully grasp the biological significance of this compound, a holistic, systems-level approach is required. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of how a peptide influences cellular networks. mdpi.com This approach moves beyond studying the peptide in isolation to understanding its effects within the context of the entire biological system.

A multi-omics analysis could reveal the complete pathway from gene to metabolite that is influenced by this compound. For instance:

Transcriptomics (mRNA analysis) could identify genes whose expression is altered in response to the peptide.

Proteomics (protein analysis) would then show if these changes in gene expression translate to changes in protein levels. This can also identify post-translational modifications influenced by the peptide's activity.

Metabolomics (metabolite analysis) can measure changes in the levels of small molecules, including this compound itself and other related metabolites. Studies have shown correlations between amino acids like Tyrosine, Phenylalanine, and Tryptophan in metabolic profiles. nih.govnih.gov

Phosphoproteomics , a subset of proteomics, can identify changes in protein phosphorylation, a key mechanism in cellular signaling pathways that might be activated by the peptide. nih.gov

By integrating these layers of data, researchers can build comprehensive models of the peptide's mechanism of action. For example, an integrated analysis might show that this compound treatment leads to the upregulation of a specific gene (transcriptomics), a corresponding increase in the encoded enzyme (proteomics), and a subsequent change in the concentration of a metabolic product (metabolomics). Such studies, while complex, are essential for uncovering the full biological role of peptides and identifying robust biomarkers for their activity. nih.gov

Q & A

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with opioid receptors (e.g., µ-opioid receptor PDB ID: 4DKL) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .

- Quantitative Structure-Activity Relationship (QSAR) : Train models on peptide datasets to predict novel analogs .

Validation : Compare computational predictions with in vitro binding assays (e.g., SPR or radioligand displacement) .

How can researchers optimize solid-phase synthesis protocols for this compound to enhance yield and scalability?

Q. Basic Research Focus

- Resin Selection : Use Fmoc-protected Wang resin for C-terminal amidation.

- Coupling Efficiency : Monitor via Kaiser test; employ HOBt/DIC activation for proline residues to reduce steric hindrance .

- Cleavage Conditions : Optimize TFA/scavenger ratios (e.g., 95:2.5:2.5 TFA:water:TIPS) to minimize side reactions.

Advanced Optimization : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent volume, and reaction time .

What strategies ensure reproducibility in this compound stability studies under physiological conditions?

Q. Advanced Research Focus

- Degradation Kinetics : Use LC-MS to quantify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .

- Temperature Control : Store samples at -80°C with desiccants and report freeze-thaw cycle impacts.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw chromatograms and stability curves in open-access databases .

How should comparative studies between this compound and its analogs be structured to elucidate structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Analog Design : Synthesize variants with substitutions at Tyr¹ (e.g., Phe-Tyr-Pro) or Pro² (e.g., Ala-Pro-Phe) .

- Functional Assays : Test analogs in parallel using standardized assays (e.g., cAMP inhibition for opioid activity).

- Data Analysis : Use hierarchical clustering or PCA to group analogs by activity profiles and identify critical residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報